molecular formula C10H21N3O B12554109 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile CAS No. 189253-71-2

3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile

Cat. No.: B12554109
CAS No.: 189253-71-2
M. Wt: 199.29 g/mol
InChI Key: QOUPJMSRAZQXGO-UHFFFAOYSA-N
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Description

3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is an organic compound with the molecular formula C10H21N3O. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitrile group, an ether linkage, and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s dimethylamino groups can interact with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Dimethylamino)ethoxy]-N,N-dimethylpropylamine
  • 3-[2-(Dimethylamino)ethoxy]ethylamine

Uniqueness

3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is unique due to the presence of both a nitrile group and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. Its ether linkage also differentiates it from other similar compounds, providing unique properties in terms of solubility and stability.

Properties

CAS No.

189253-71-2

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

3-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propanenitrile

InChI

InChI=1S/C10H21N3O/c1-12(2)7-9-14-10-8-13(3)6-4-5-11/h4,6-10H2,1-3H3

InChI Key

QOUPJMSRAZQXGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCN(C)CCC#N

Origin of Product

United States

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